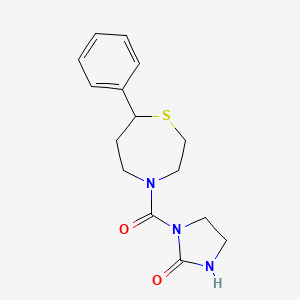

1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(7-phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c19-14-16-7-9-18(14)15(20)17-8-6-13(21-11-10-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRKWQTZEGTBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazepane ring, which is then functionalized to introduce the phenyl group. Subsequent steps involve the formation of the imidazolidinone ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.

Substitution: Common in modifying the phenyl group or other substituents on the thiazepane ring.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the compound’s structure and the context of its use, such as in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Imidazolones: Share the imidazolidinone core but differ in the substituents attached to the ring.

Thiazepanes: Similar thiazepane ring structure but lack the imidazolidinone moiety.

Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic rings.

Uniqueness

1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is unique due to its combination of a thiazepane ring with an imidazolidinone moiety, providing a distinct set of chemical and physical properties.

Biological Activity

1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is a complex organic compound characterized by its unique structural features, including a thiazepane ring and an imidazolidinone moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

- IUPAC Name: this compound

- Molecular Formula: C15H19N3O2S

- Molecular Weight: 303.39 g/mol

- CAS Number: 1797572-98-5

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

-

Antimicrobial Properties

- Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

-

Anticancer Activity

- Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. The specific pathways involved may include apoptosis induction and cell cycle arrest, although detailed mechanisms are still under study.

-

Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo.

The biological effects of this compound are believed to arise from its interaction with specific molecular targets such as enzymes and receptors involved in disease processes. The exact mechanisms remain to be fully elucidated but may include:

- Inhibition of protein kinases involved in cell signaling.

- Modulation of gene expression related to inflammation and immune response.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound may induce programmed cell death through mitochondrial pathways.

Case Study: Antimicrobial Efficacy

A series of tests against common pathogens demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The compound's ability to disrupt bacterial membrane integrity was confirmed through electron microscopy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves coupling a thiazepane derivative (e.g., 7-phenyl-1,4-thiazepane) with an imidazolidin-2-one fragment via a carbonyl linkage. A common approach is the use of carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol. Structural confirmation is achieved via -NMR (e.g., imidazolidinone NH signals at δ 6.5–7.0 ppm) and LC-MS .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : - and -NMR to confirm substituent connectivity (e.g., phenyl group integration, thiazepane ring protons).

- X-ray crystallography : To resolve stereochemistry and confirm non-planar conformations caused by steric interactions (e.g., imidazolidinone-thiazepane dihedral angles) .

- HPLC : To verify purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiazepane-imidazolidinone coupling step?

- Methodological Answer : Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to DCM.

- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., racemization).

- Catalyst screening : DMAP or pyridine derivatives can accelerate acylation.

- Real-time monitoring : TLC or in-situ IR to track reaction progress and adjust stoichiometry .

Q. How can researchers resolve contradictory data regarding the compound’s stability in biological assays?

- Methodological Answer : Stability discrepancies often arise from assay conditions:

- pH sensitivity : Test stability across pH 4–9 using phosphate buffers, with LC-MS to detect hydrolysis products (e.g., imidazolidinone ring opening).

- Temperature effects : Conduct accelerated degradation studies (40–60°C) to identify degradation pathways.

- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated breakdown .

Q. What strategies are effective for designing derivatives with enhanced target binding affinity?

- Methodological Answer : Focus on structure-activity relationship (SAR) studies:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to modulate lipophilicity and π-π stacking.

- Conformational restriction : Replace the thiazepane with a smaller ring (e.g., piperidine) to reduce entropy penalties upon binding.

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with targets like PDE IV or cytochrome P450 enzymes .

Q. What mechanisms explain the compound’s biological activity in enzyme inhibition assays?

- Methodological Answer : The compound likely acts as a competitive inhibitor:

- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure K values for target enzymes (e.g., PDE IV).

- Kinetic studies : Lineweaver-Burk plots to confirm competitive vs. non-competitive inhibition.

- Mutagenesis : Identify critical residues in the enzyme active site via alanine scanning .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across studies?

- Methodological Answer : Investigate variables such as:

- Assay protocols : Compare cell lines (e.g., H2228 vs. HEK293), incubation times, and compound concentrations.

- Metabolite interference : Use stable isotope-labeled analogs to distinguish parent compound effects from metabolites.

- Structural analogs : Test derivatives lacking the thiazepane moiety to isolate pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.